tert-Butyl 4-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
tert-Butyl 4-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of Lewis acids, such as aluminum chloride, to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for scalability and yield. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups .
Scientific Research Applications
tert-Butyl 4-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function . This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic oxindoles and indoline derivatives, such as:
- Spiro[indoline-3,4’-piperidine]-5-carboxylic acid
- Spiro[indoline-3,2’-quinazoline]-2,4’-dione
- tert-Butyl 2’-amino-3’-cyano-6’-methyl-2-oxospiro[indoline-3,4’-pyran]-5’-carboxylate
Uniqueness
What sets tert-Butyl 4-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate apart is its specific combination of functional groups and its spirocyclic structure, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and other scientific research applications .
Properties
Molecular Formula |
C16H19FN2O3 |
---|---|
Molecular Weight |
306.33 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C16H19FN2O3/c1-15(2,3)22-14(21)19-8-7-16(9-19)12-10(17)5-4-6-11(12)18-13(16)20/h4-6H,7-9H2,1-3H3,(H,18,20) |
InChI Key |
GLSUJABFOFRRPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC=C3F)NC2=O |
Origin of Product |
United States |
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